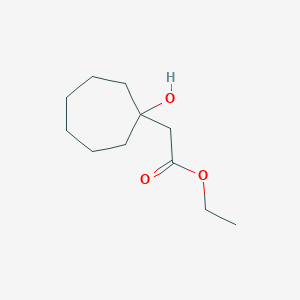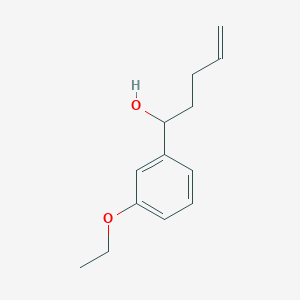
n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluorophenyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide typically involves the reaction of 2,4-difluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its ability to inhibit or activate target proteins, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(2,4-Dichlorophenyl)ethyl)-2-(methylamino)propanamide
- N-(1-(2,4-Dibromophenyl)ethyl)-2-(methylamino)propanamide
- N-(1-(2,4-Difluorophenyl)ethyl)-2-(ethylamino)propanamide
Uniqueness
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide stands out due to the presence of the difluorophenyl group, which imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications. Compared to its analogs with different halogen substitutions, the difluorophenyl derivative exhibits superior performance in terms of binding affinity and selectivity for target proteins.
Propiedades
Fórmula molecular |
C12H16F2N2O |
|---|---|
Peso molecular |
242.26 g/mol |
Nombre IUPAC |
N-[1-(2,4-difluorophenyl)ethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C12H16F2N2O/c1-7(16-12(17)8(2)15-3)10-5-4-9(13)6-11(10)14/h4-8,15H,1-3H3,(H,16,17) |
Clave InChI |
YNHJDCGGMVLJCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)
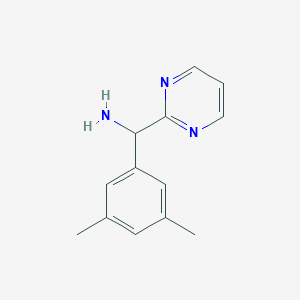
![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)
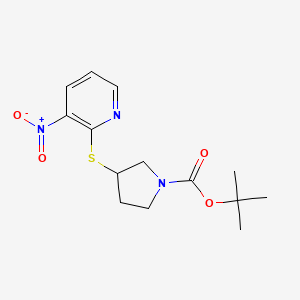
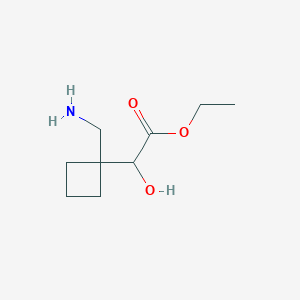
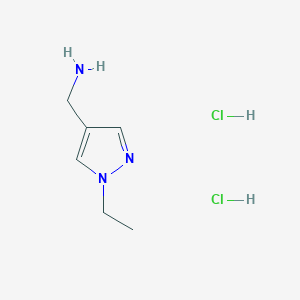
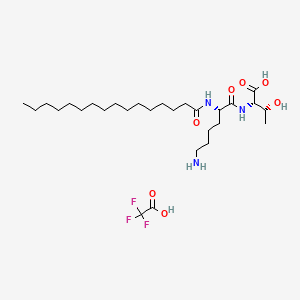
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
